

Solubility of Nirmatrelvir-d9 in Common Laboratory Solvents: A Technical Guide

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Compound of Interest

Compound Name: Nirmatrelvir-d9

Cat. No.: B12402439

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This guide provides a detailed overview of the solubility characteristics of **Nirmatrelvir-d9**, the deuterated analogue of the antiviral compound Nirmatrelvir. Given the limited direct quantitative data for the deuterated form, this document synthesizes information on Nirmatrelvir's solubility and discusses the potential effects of deuterium substitution. This information is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Quantitative Solubility Data

Direct quantitative solubility data for **Nirmatrelvir-d9** is not extensively available in public literature, likely due to its primary application as an internal standard in analytical methods. However, the solubility of the non-deuterated parent compound, Nirmatrelvir, has been reported in several common laboratory solvents. This data provides a strong foundation for estimating the solubility of **Nirmatrelvir-d9**.

Table 1: Quantitative Solubility of Nirmatrelvir

Solvent	Solubility (mg/mL)	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	≥ 23	Not Specified
Ethanol (EtOH)	≥ 9.8	Not Specified
Water	0.9531	37
Water	0.0277	Not Specified

Note: A significant discrepancy exists in the reported aqueous solubility of Nirmatrelvir, with one study reporting $953.1 \pm 7.6 \mu\text{g/mL}$ at 37°C and another reporting 0.0277 mg/mL[1][2]. Researchers should consider the experimental conditions when interpreting this data.

Table 2: Qualitative Solubility of Nirmatrelvir

Solvent	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	Freely Soluble
Methanol	Freely Soluble
Acetonitrile	Soluble
Dehydrated Ethanol	Soluble
Ethyl Acetate	Sparingly Soluble
tert-Butyl Methyl Ether	Slightly Soluble
Water	Practically Insoluble
Heptane	Practically Insoluble

Source: World Health Organization (WHO) Draft Proposal[3]

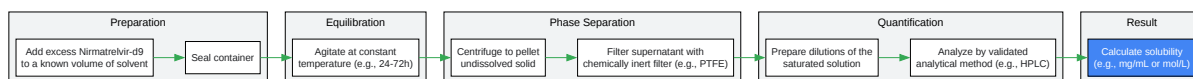
The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can influence the physicochemical properties of a molecule, including its solubility. While the effect is not always predictable, studies have shown that deuteration can lead to an increase in solubility. For instance, the solubility of flurbiprofen-

d8 was found to be two-fold higher than that of its non-deuterated counterpart[4]. This phenomenon is attributed to subtle changes in intermolecular interactions and crystal lattice energy. Therefore, it is plausible that the solubility of **Nirmatrelvir-d9** is comparable to or slightly greater than that of Nirmatrelvir in the same solvents.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, such as **Nirmatrelvir-d9**, using the widely accepted shake-flask method.



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A generalized workflow for determining equilibrium solubility using the shake-flask method.

Experimental Protocols for Solubility Determination

The following section details the methodologies for key experiments related to determining the solubility of **Nirmatrelvir-d9**.

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Preparation of Saturated Solution:

- An excess amount of **Nirmatrelvir-d9** is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

- The amount of solid added should be sufficient to ensure that a saturated solution is in equilibrium with the undissolved solid.

2. Equilibration:

- The sealed container is agitated using a mechanical shaker or stirrer at a constant temperature for an extended period, typically 24 to 72 hours.
- This ensures that the system reaches equilibrium between the dissolved and undissolved solute.

3. Phase Separation:

- After equilibration, the undissolved solid is separated from the saturated solution.
- This is commonly achieved through centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 μm PTFE syringe filter) that does not absorb the solute.

4. Quantification of Solute:

- The clear, saturated filtrate is then diluted to an appropriate concentration for analysis.
- A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to determine the concentration of **Nirmatrelvir-d9** in the diluted filtrate.
- A calibration curve generated from standard solutions of **Nirmatrelvir-d9** of known concentrations is used for accurate quantification.

5. Data Reporting:

- The solubility is calculated based on the measured concentration and the dilution factor.
- Results are typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of **Nirmatrelvir-d9**.

- Chromatographic Conditions:

- **Column:** A C18 reversed-phase column is commonly used due to its ability to retain hydrophobic compounds like Nirmatrelvir.
- **Mobile Phase:** A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact ratio can be optimized to achieve good separation.
- **Detection:** UV detection at a suitable wavelength (e.g., 215 nm) is often employed.
- **Flow Rate and Temperature:** These parameters should be optimized for the specific column and mobile phase used to ensure reproducible results.

- Sample Preparation:

- The filtered saturated solution is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

- Calibration:

- A series of standard solutions of **Nirmatrelvir-d9** at known concentrations are prepared and injected to generate a calibration curve by plotting the peak area against the concentration.

This technical guide provides a comprehensive starting point for researchers working with **Nirmatrelvir-d9**. While direct solubility data is limited, the information on the parent compound, coupled with an understanding of the effects of deuteration and robust experimental protocols, enables a scientifically sound approach to handling and studying this molecule.

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